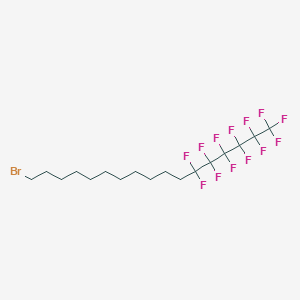

17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a type of organic compound known as a halogenated alkane. These are alkanes in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine). In this case, the compound has bromine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of halogenated alkanes can be quite complex, especially for larger molecules with multiple halogen atoms. The presence of halogen atoms can significantly affect the physical and chemical properties of the molecule .Chemical Reactions Analysis

Halogenated alkanes can undergo a variety of chemical reactions, including substitution reactions, elimination reactions, and various types of addition reactions. The exact reactions that a given halogenated alkane can undergo would depend on its specific structure .Physical And Chemical Properties Analysis

Halogenated alkanes have diverse physical and chemical properties, depending on their specific structures. They tend to be more dense than non-halogenated alkanes, and they often have higher boiling points. They can also be quite stable, although some are susceptible to degradation in the environment .Scientific Research Applications

Environmental Concentrations and Toxicology of Brominated Compounds

Studies on brominated compounds, like 2,4,6-Tribromophenol, highlight their occurrence as both intermediates in the synthesis of brominated flame retardants and degradation products of these substances. They have been identified in various environmental matrices, indicating their widespread presence due to many sources. The environmental persistence and potential toxicity of these compounds necessitate further research to understand their toxicokinetics and toxicodynamics fully (Koch & Sures, 2018).

Air-Sea Flux of Bromoform

Bromoform, a significant source of atmospheric organic bromine, originates from macroalgal and planktonic sources. Its sea-to-air flux is crucial for understanding the distribution of reactive halogens in the troposphere and lower stratosphere. Research indicates that tropical, subtropical, and shelf waters are important source regions, with the global oceanic source of bromoform significantly impacting atmospheric chemistry (Quack & Wallace, 2003).

Novel Brominated Flame Retardants

The increasing application of novel brominated flame retardants (NBFRs) calls for comprehensive studies on their occurrence, environmental fate, and toxicity. High concentrations of specific NBFRs in indoor environments suggest significant human exposure potential, highlighting the need for optimized analytical methods and further research on their environmental impacts and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, is of concern due to their persistence and toxicity. Microbial degradation studies provide insights into the transformation pathways and degradation intermediates, crucial for evaluating the environmental impact and management of these substances (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The study of halogenated alkanes is an active area of research, with scientists seeking to understand their properties, develop new synthesis methods, and find new applications for these compounds. At the same time, there is also a great deal of research aimed at mitigating the environmental and health impacts of these compounds .

properties

IUPAC Name |

17-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrF13/c18-11-9-7-5-3-1-2-4-6-8-10-12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)31/h1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUXQPXCIDUCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrF13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895270 |

Source

|

| Record name | 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |

CAS RN |

155401-47-1 |

Source

|

| Record name | 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2446515.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2446517.png)

![1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2446520.png)

![1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone](/img/structure/B2446521.png)

![N-(2,6-difluorophenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2446527.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)

![3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2446532.png)

![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)